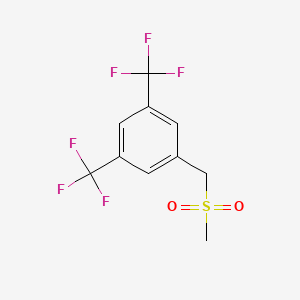
2-Fluoro-4-nonyloxybenzoic acid
Descripción general
Descripción
“2-Fluoro-4-nonyloxybenzoic acid” is a chemical compound with the molecular formula C16H23FO3 and a molecular weight of 282.35 . It is used for research and development purposes . It is related to “4-nonyloxybenzoic acid”, which has a molar mass of 264.365 .
Synthesis Analysis
The synthesis of 2-fluorobenzoic acids can be achieved by nucleophilic fluorination of 1-arylbenziodoxolones . This protocol has been applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-nonyloxybenzoic acid” consists of 16 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .
Aplicaciones Científicas De Investigación
Supramolecular Liquid Crystals
A study by Bhagavath et al. (2013) highlighted the synthesis of a new homologous series of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials. These materials were synthesized using non-mesogenic substituted benzoic acids, including 2-fluorobenzoic acid, as proton donors. The research focused on the impact of the fluorine atom's position and the chain length of proton acceptors on mesomorphic stability, providing insights into the design of advanced liquid crystal materials (Bhagavath et al., 2013).
Environmental Biodegradation
Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using fluorinated analogues, including 2-fluorophenol, to elucidate the mechanism of transformation. This study sheds light on environmental biodegradation processes and the potential environmental fate of fluorinated compounds (Genthner, Townsend, & Chapman, 1989).
Metal-Organic Frameworks (MOFs)
Vizuet et al. (2021) discussed the use of 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs). The study introduced new insights into the synthesis and application of fluorine-containing MOFs, highlighting the potential for developing advanced materials with unique properties (Vizuet et al., 2021).
Hydrogen-Bonded Liquid Crystals
Missaoui et al. (2020) investigated the dielectric and electro-optic properties of hydrogen-bonded liquid crystals, including compounds like 4-decyloxy-2-fluorobenzoic acid. The study contributes to the understanding of the physical properties of liquid crystals, which are crucial for the development of electronic and photonic devices (Missaoui et al., 2020).
Photostability and Conductivity Enhancement
Praveen and Ojha (2012) conducted a study on the photostability and photoresponsive behavior of fluorinated liquid crystals. The research provided valuable information on enhancing the UV stability of molecules, which is essential for the development of advanced materials with improved photostability and electronic applications (Praveen & Ojha, 2012).
Safety and Hazards
Safety data sheets indicate that exposure to “2-Fluoro-4-nonyloxybenzoic acid” should be avoided. If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary . In case of skin or eye contact, the area should be rinsed with water and medical attention should be sought .
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-4-nonoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FO3/c1-2-3-4-5-6-7-8-11-20-13-9-10-14(16(18)19)15(17)12-13/h9-10,12H,2-8,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJPJVHQCIEEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379166 | |
| Record name | 2-Fluoro-4-nonyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nonyloxybenzoic acid | |
CAS RN |
203066-97-1 | |
| Record name | 2-Fluoro-4-nonyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)





![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)




![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)